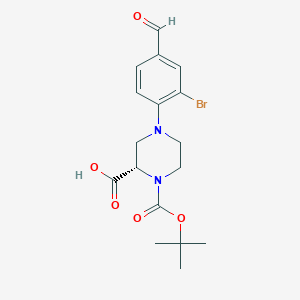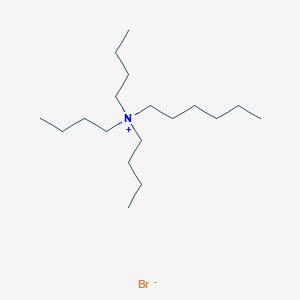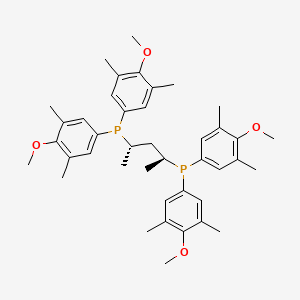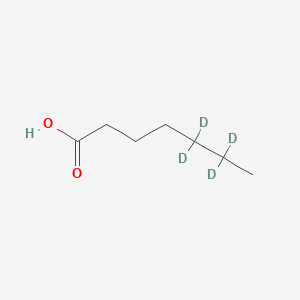![molecular formula C16H20N2O2 B13735797 N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide is a compound that belongs to the class of acetamides. It is characterized by the presence of a 5-methoxyindole moiety linked to a cyclobutylcarboxamide group. This compound is structurally related to melatonin, a hormone secreted by the pineal gland in humans, which plays a crucial role in regulating sleep-wake cycles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide typically involves the following steps:
Formation of the 5-Methoxyindole Moiety: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Ethyl Group: The 5-methoxyindole is then alkylated using an appropriate alkyl halide under basic conditions to introduce the ethyl group.
Cyclobutylcarboxamide Formation: The final step involves the reaction of the intermediate with cyclobutanecarboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways similar to melatonin.
Medicine: Investigated for its potential therapeutic effects, such as antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide involves its interaction with melatonin receptors in the body. It binds to these receptors, modulating various physiological processes, including sleep regulation and immune response. The compound may also act as a radical scavenger, protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Melatonin: N-Acetyl-5-methoxytryptamine, a hormone involved in sleep regulation.
5-Methoxytryptamine: A related compound with similar structural features but lacking the cyclobutylcarboxamide group
Uniqueness
N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide is unique due to the presence of the cyclobutylcarboxamide group, which may confer distinct pharmacological properties compared to melatonin and other related compounds. This structural difference could result in variations in receptor binding affinity and biological activity .
Propiedades
Fórmula molecular |
C16H20N2O2 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-20-13-5-6-15-14(9-13)12(10-18-15)7-8-17-16(19)11-3-2-4-11/h5-6,9-11,18H,2-4,7-8H2,1H3,(H,17,19) |
Clave InChI |
BHYGXGAAIXZHEH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B13735745.png)
![Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-](/img/structure/B13735757.png)


![[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride](/img/structure/B13735780.png)

![4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)
![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13735802.png)



